3-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Overview
Description
3-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered lactams containing a nitrogen atom. This compound is characterized by the presence of a hydroxymethyl group attached to the third carbon and a methyl group attached to the nitrogen atom of the pyrrolidin-2-one ring. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3-(Hydroxymethyl)-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the addition of the hydroxymethyl group to the pyrrolidin-2-one ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: The major product is 3-(Carboxymethyl)-1-methylpyrrolidin-2-one.
Reduction: The major product is 3-(Hydroxymethyl)-1-methylpyrrolidin-2-ol.
Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one involves its interaction with molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also act as a precursor for the synthesis of bioactive molecules, thereby exerting its effects through the metabolites formed.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrrolidin-2-one: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
3-(Hydroxymethyl)pyrrolidin-2-one: Similar structure but without the methyl group on the nitrogen atom.
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with a similar pyrrolidinone structure but different functional groups.
Uniqueness
3-(Hydroxymethyl)-1-methylpyrrolidin-2-one is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-2-5(4-8)6(7)9/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKXBBFVQUNEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336732 | |
Record name | 3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577780-05-3 | |
Record name | 3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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